molecular formula C13H16FN3 B3417141 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR CAS No. 1019015-56-5

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR

Cat. No. B3417141
M. Wt: 233.28 g/mol
InChI Key: VARQUJWBLJWLFV-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, also known as AldrichCPR, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR is in the field of medicinal chemistry, where it has been evaluated for its potential as a therapeutic agent. Studies have shown that 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR exhibits potent inhibitory activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR has been investigated for its potential use as an anti-inflammatory agent, with promising results reported in preclinical studies.

Mechanism Of Action

The mechanism of action of 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR is not yet fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. Specifically, 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.

Biochemical And Physiological Effects

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. Additionally, 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR in lab experiments is its high purity and yield, which makes it suitable for various research applications. Additionally, it exhibits low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain research applications.

Future Directions

There are several future directions for the research and development of 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR. One of the primary directions is to further investigate its mechanism of action and potential therapeutic applications, particularly in the field of cancer therapy. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in various research applications.

properties

IUPAC Name

2-tert-butyl-5-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-13(2,3)17-12(15)8-11(16-17)9-4-6-10(14)7-5-9/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQUJWBLJWLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR

CAS RN

1019015-56-5
Record name 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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